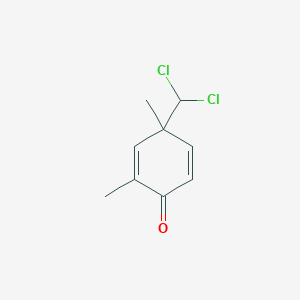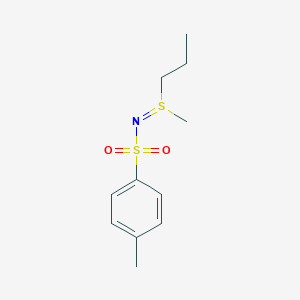
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide, commonly known as "Fluazifop-P-butyl," is a herbicide that is used to control grass weeds in agricultural fields. It is a post-emergence herbicide that is widely used in various crops, including soybean, cotton, and corn.
Mecanismo De Acción
Fluazifop-P-butyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. This inhibition leads to the accumulation of malonyl-CoA, which in turn inhibits the biosynthesis of fatty acids and ultimately leads to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Fluazifop-P-butyl has been shown to have a selective mode of action, targeting only grass weeds and not harming broadleaf plants. It is absorbed by the leaves of the plant and translocated to the growing points, where it inhibits the biosynthesis of fatty acids, leading to the death of the plant. Fluazifop-P-butyl has also been shown to have a low persistence in the soil, reducing the risk of environmental contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluazifop-P-butyl has several advantages for use in lab experiments. It is a selective herbicide that can be used to study the effects of grass weed control on crop growth and yield. It has a low toxicity to animals and humans, making it safe to handle in the lab. However, Fluazifop-P-butyl has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Fluazifop-P-butyl. One area of research could be the development of more efficient synthesis methods to reduce the cost of production. Another area of research could be the investigation of the effects of Fluazifop-P-butyl on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Fluazifop-P-butyl in combination with other herbicides to increase its effectiveness in controlling grass weeds.
Conclusion:
Fluazifop-P-butyl is a selective herbicide that is widely used in agricultural fields to control grass weeds. Its mechanism of action involves the inhibition of ACC, which leads to the death of the plant. Fluazifop-P-butyl has several advantages for use in lab experiments, including its selectivity and low toxicity to animals and humans. However, it also has some limitations, such as its high cost and limited availability. Future research on Fluazifop-P-butyl could focus on the development of more efficient synthesis methods, investigation of its effects on non-target organisms, and its potential use in combination with other herbicides.
Métodos De Síntesis
The synthesis of Fluazifop-P-butyl involves the reaction of 2,4-dichlorophenol with 2-fluoroaniline in the presence of a base, followed by acetylation with acetic anhydride. The resulting product is Fluazifop-P-butyl, which is a white crystalline solid with a molecular weight of 453.8 g/mol.
Aplicaciones Científicas De Investigación
Fluazifop-P-butyl has been extensively studied for its herbicidal activity and its impact on the environment. It has been shown to be effective in controlling various grass weeds, including barnyardgrass, crabgrass, and foxtail. Studies have also shown that Fluazifop-P-butyl has a low toxicity to animals and humans, making it a safe herbicide to use in agricultural fields.
Propiedades
Número CAS |
25182-22-3 |
|---|---|
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide |
Fórmula molecular |
C14H10Cl2FNO2 |
Peso molecular |
314.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2FNO2/c15-9-5-6-13(10(16)7-9)20-8-14(19)18-12-4-2-1-3-11(12)17/h1-7H,8H2,(H,18,19) |
Clave InChI |
PRGNNBNQQRLORJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Otros números CAS |
25182-22-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)










